molecular formula C18H14BrFN2OS2 B2875884 3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide CAS No. 955836-87-0

3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide

Cat. No.: B2875884
CAS No.: 955836-87-0
M. Wt: 437.35
InChI Key: SKSVSFLESDEJOB-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-phenylthiazol-2-yl)benzamide
  • 3-bromo-N-(4-(4-fluorophenyl)-1,3-thiazol-2-yl)benzamide

Uniqueness

3-bromo-N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds .

Properties

IUPAC Name

3-bromo-N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2OS2/c19-14-3-1-2-13(8-14)17(23)22-18-21-16(11-25-18)10-24-9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVSFLESDEJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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